Cas no 158661-55-3 (2-Anilino-4-hydroxypyrimidine)

2-Anilino-4-hydroxypyrimidine structure
2-Anilino-4-hydroxypyrimidine structure
Product Name:2-Anilino-4-hydroxypyrimidine
CAS No:158661-55-3
MF:C10H9N3O
MW:187.197961568832
CID:2140530
PubChem ID:1403852
Update Time:2025-04-21

2-Anilino-4-hydroxypyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-Anilino-4-hydroxypyrimidine
    • 2-Phenylamino-pyrimidine-4-ol
    • 2-(phenylamino)pyrimidin-4-one
    • 2-anilino-1H-pyrimidin-6-one
    • 2-(phenylamino)pyrimidin-4(3H)-one
    • LUXZSFUVMDGVNE-UHFFFAOYSA-N
    • CCG-155115
    • 2-Anilinopyrimidin-4-ol
    • AKOS016401325
    • DB-292979
    • Oprea1_043239
    • AC-907/30063015
    • AKOS006345276
    • SCHEMBL15194997
    • 2-anilino-4-pyrimidinol
    • SCHEMBL2282586
    • 158661-55-3
    • Inchi: 1S/C10H9N3O/c14-9-6-7-11-10(13-9)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)
    • InChI Key: LUXZSFUVMDGVNE-UHFFFAOYSA-N
    • SMILES: O=C1C=CN=C(N1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 187.074561919g/mol
  • Monoisotopic Mass: 187.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 53.5Ų
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